molecular formula C20H20ClNO4 B2917117 1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879044-96-9

1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No. B2917117
CAS RN: 879044-96-9
M. Wt: 373.83
InChI Key: HZZIYFTUJIQVSV-UHFFFAOYSA-N
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Description

1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C20H20ClNO4 and its molecular weight is 373.83. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • The study by Beccalli et al. (1994) explores the synthesis of ethyl 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates from indol-2(3H)-one derivatives, demonstrating advanced synthetic techniques for constructing complex indole structures, potentially relevant to similar compounds (Beccalli, Marchesini, & Pilati, 1994).

  • Tomilov et al. (1990) discuss the palladium(II)-catalyzed cyclopropanation of various substrates, highlighting the utility of transition metal-catalyzed reactions in generating cyclic structures which are common in complex organic molecules (Tomilov, Kostitsyn, Shulishov, & Nefedov, 1990).

  • Research on polymorphism in pharmaceutical compounds by Vogt et al. (2013) underscores the importance of solid-state characterization in drug development, relevant for understanding the physical properties of complex molecules like the one (Vogt, Williams, Johnson, & Copley, 2013).

Potential Applications in Drug Discovery and Material Science

  • Yamamoto and Tamiaki (2015) synthesized chlorophyll-a derivatives for studying their optical properties and protonation behavior, a process that could be analogous in exploring the photophysical properties of complex indole derivatives (Yamamoto & Tamiaki, 2015).

  • Osswald, Schütz, and Elstner (1989) detailed an ethylene formation mechanism from 1-aminocyclopropane-1-carboxylic acid catalyzed by horseradish peroxidase, illustrating the potential for complex organic molecules in enzymatic reactions and plant physiology studies (Osswald, Schütz, & Elstner, 1989).

Future Directions

: Sigma-Aldrich: ETHYL (2-CHLOROPHENOXY) (PHENYL)ACETATE : Sigma-Aldrich: Ethyl (2-chlorophenyl) (phenoxy)acetate : ChemSpider: 1-[2-(2-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-13-7-8-17-15(11-13)20(25,12-14(2)23)19(24)22(17)9-10-26-18-6-4-3-5-16(18)21/h3-8,11,25H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZIYFTUJIQVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

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